

# Application Notes and Protocols for Evaluating Funobactam Cytotoxicity

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## Compound of Interest

Compound Name: *Funobactam*

Cat. No.: *B15363246*

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## Introduction

**Funobactam** (formerly XNW4107) is a novel, investigational diazabicyclooctane  $\beta$ -lactamase inhibitor.[1][2] It is currently in Phase 3 clinical trials in combination with  $\beta$ -lactam antibiotics such as imipenem/cilastatin for the treatment of complicated urinary tract infections and hospital-acquired bacterial pneumonia.[1][3][4] **Funobactam**'s primary mechanism of action is the inhibition of a broad spectrum of  $\beta$ -lactamase enzymes, including Ambler Class A, C, and D, produced by multidrug-resistant Gram-negative bacteria.[1][5] By inactivating these enzymes, **Funobactam** restores the efficacy of co-administered  $\beta$ -lactam antibiotics.[6][7] While **Funobactam** itself possesses minimal intrinsic antibacterial activity, its role as a "suicide inhibitor" is crucial in overcoming bacterial resistance.[6][8]

The preclinical and clinical development of any new therapeutic agent necessitates a thorough evaluation of its safety profile, including potential cytotoxicity to mammalian cells. Understanding the cytotoxic effects of **Funobactam** is critical to ensuring its safety and therapeutic index. This document provides detailed protocols for a panel of standard cell-based assays to evaluate the potential cytotoxicity of **Funobactam**. The assays described herein are

designed to assess various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis.

## Data Presentation

The quantitative data generated from the described cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables provide templates for presenting such data.

Table 1: Effect of **Funobactam** on Cell Viability as Determined by MTT Assay

Funobactam Concentration ( $\mu\text{M}$ )	% Cell Viability (Mean $\pm$ SD)	IC50 ( $\mu\text{M}$ )
0 (Vehicle Control)	100 $\pm$ 5.2	
1	98.6 $\pm$ 4.8	
10	95.3 $\pm$ 6.1	
50	89.7 $\pm$ 5.5	>100
100	85.2 $\pm$ 7.3	

Table 2: Membrane Integrity Assessment by LDH Release Assay

Funobactam Concentration ( $\mu\text{M}$ )	% Cytotoxicity (LDH Release) (Mean $\pm$ SD)
0 (Vehicle Control)	2.1 $\pm$ 0.8
1	2.5 $\pm$ 1.1
10	3.2 $\pm$ 1.5
50	4.8 $\pm$ 2.0
100	5.9 $\pm$ 2.4
Positive Control (Lysis Buffer)	100

Table 3: Apoptosis Induction by **Funobactam** Measured by Annexin V/PI Staining

Funobactam Concentration ( $\mu\text{M}$ )	% Viable Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ / PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)	% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)	96.5 $\pm$ 2.1	1.8 $\pm$ 0.5	1.2 $\pm$ 0.4	0.5 $\pm$ 0.2
10	95.8 $\pm$ 2.5	2.1 $\pm$ 0.7	1.5 $\pm$ 0.6	0.6 $\pm$ 0.3
50	92.3 $\pm$ 3.0	4.5 $\pm$ 1.1	2.5 $\pm$ 0.8	0.7 $\pm$ 0.4
100	88.7 $\pm$ 3.5	7.8 $\pm$ 1.5	2.8 $\pm$ 0.9	0.7 $\pm$ 0.5

## Experimental Protocols

### MTT Assay for Cell Viability

This assay assesses cell viability by measuring the metabolic activity of a cell population.<sup>[9][10]</sup> Viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.<sup>[1]</sup> The amount of formazan produced is proportional to the number of viable cells.

Materials:

- 96-well flat-bottomed microplates
- MTT solution (5 mg/mL in PBS, sterile-filtered)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Selected mammalian cell line (e.g., HepG2, HEK293)
- Complete cell culture medium
- **Funobactam** stock solution
- Microplate reader

## Protocol:

- Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100  $\mu$ L of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- Prepare serial dilutions of **Funobactam** in complete culture medium.
- Remove the medium from the wells and add 100  $\mu$ L of the **Funobactam** dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for **Funobactam**).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- Following incubation, add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- After the 4-hour incubation, add 100  $\mu$ L of solubilization solution to each well.
- Gently mix the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

## Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.<sup>[11]</sup> LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis.<sup>[12]</sup>

## Materials:

- 96-well flat-bottomed microplates

- LDH cytotoxicity assay kit (commercially available)
- Selected mammalian cell line
- Complete cell culture medium
- **Funobactam** stock solution
- Lysis buffer (provided in the kit for maximum LDH release control)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate as described for the MTT assay.
- Treat the cells with serial dilutions of **Funobactam** for the desired duration.
- Include the following controls:
  - Spontaneous LDH release: Cells treated with vehicle control.
  - Maximum LDH release: Cells treated with lysis buffer 30 minutes before the end of the incubation period.
  - Medium background: Complete medium without cells.
- At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.
- Carefully transfer 50  $\mu$ L of the supernatant from each well to a new 96-well plate.
- Prepare the LDH reaction mixture according to the manufacturer's instructions.
- Add 50  $\mu$ L of the LDH reaction mixture to each well containing the supernatant.
- Incubate the plate at room temperature for 30 minutes, protected from light.
- Add 50  $\mu$ L of the stop solution (provided in the kit) to each well.

- Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[13]
- Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background absorbance.

## Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[17]

### Materials:

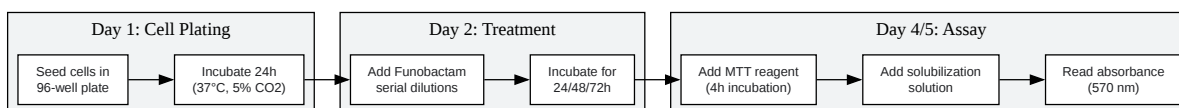
- Flow cytometer
- Annexin V-FITC and Propidium Iodide Apoptosis Detection Kit (commercially available)
- Selected mammalian cell line
- 6-well plates or T25 flasks
- **Funobactam** stock solution
- 1X Annexin V binding buffer (provided in the kit)
- Phosphate-buffered saline (PBS)

### Protocol:

- Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight.

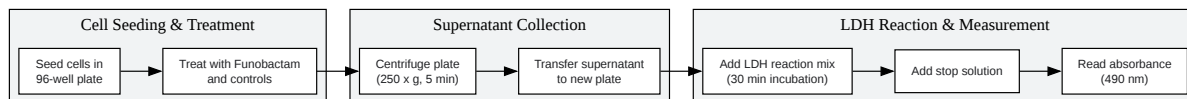
- Treat the cells with various concentrations of **Funobactam** for the desired time period. Include a vehicle control.
- Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
- Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
- Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately  $1 \times 10^6$  cells/mL.
- Transfer 100  $\mu$ L of the cell suspension ( $1 \times 10^5$  cells) to a flow cytometry tube.
- Add 5  $\mu$ L of FITC-conjugated Annexin V and 1  $\mu$ L of PI solution to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- After incubation, add 400  $\mu$ L of 1X Annexin V binding buffer to each tube.
- Analyze the cells by flow cytometry within one hour. Use appropriate controls for setting compensation and gates (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).

## Visualizations



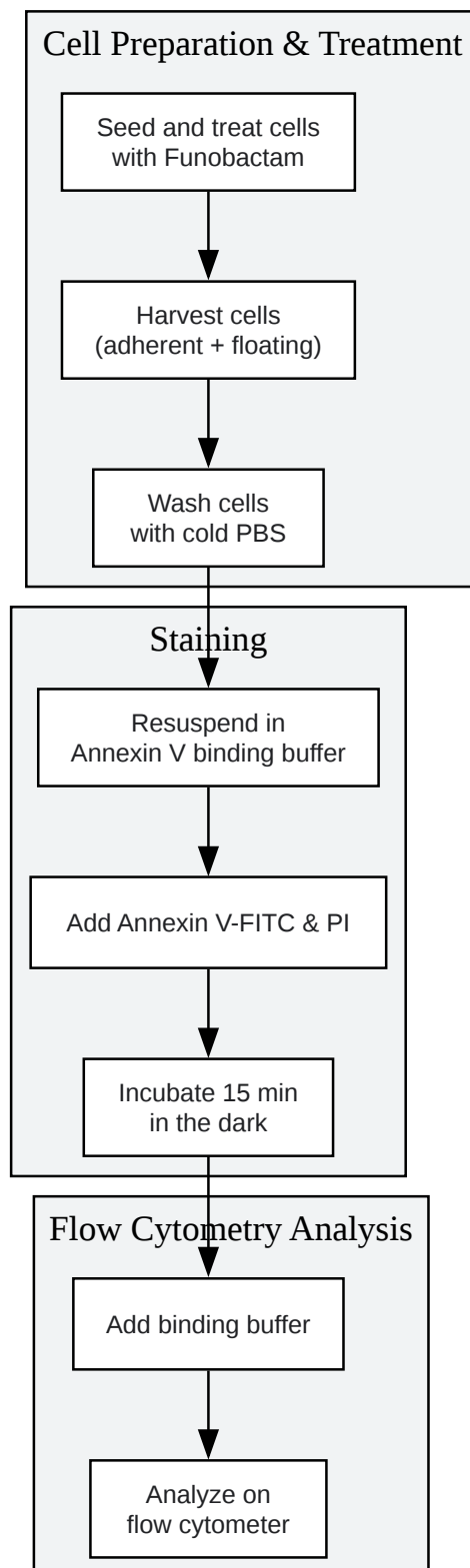
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Caption: Workflow for the MTT cell viability assay.



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Caption: Workflow for the LDH cytotoxicity assay.



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Caption: Workflow for the Annexin V/PI apoptosis assay.

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